![molecular formula C13H22O2SSn2 B12594091 Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane CAS No. 879727-45-4](/img/structure/B12594091.png)
Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is an organotin compound characterized by the presence of tin atoms bonded to organic groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound is notable for its unique structure, which includes both tin and sulfur atoms, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane typically involves the reaction of trimethyltin chloride with a phenylsulfanyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compounds. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane. The reaction conditions often require low temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler organotin derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organometallic compounds and as a catalyst in various reactions.
Biology and Medicine
The compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It is studied for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for use in electronic devices and as a stabilizer in the production of plastics.
作用机制
The mechanism of action of Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
相似化合物的比较
Similar Compounds
Trimethylstannyl Arylboronates: These compounds also contain tin and are used in similar applications, such as organic synthesis and catalysis.
Trimethylstannyl Phenylacetylene: Another organotin compound with applications in organic synthesis and materials science.
Uniqueness
Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is unique due to the presence of both tin and sulfur atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications where other organotin compounds may not be suitable.
属性
CAS 编号 |
879727-45-4 |
|---|---|
分子式 |
C13H22O2SSn2 |
分子量 |
479.8 g/mol |
IUPAC 名称 |
trimethylstannyl 3-trimethylstannylsulfanylbenzoate |
InChI |
InChI=1S/C7H6O2S.6CH3.2Sn/c8-7(9)5-2-1-3-6(10)4-5;;;;;;;;/h1-4,10H,(H,8,9);6*1H3;;/q;;;;;;;2*+1/p-2 |
InChI 键 |
KRIVZGYBVHGGGR-UHFFFAOYSA-L |
规范 SMILES |
C[Sn](C)(C)OC(=O)C1=CC(=CC=C1)S[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
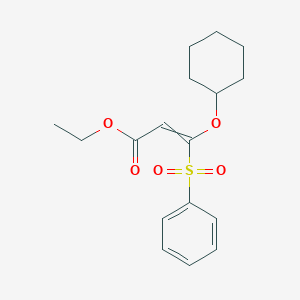
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
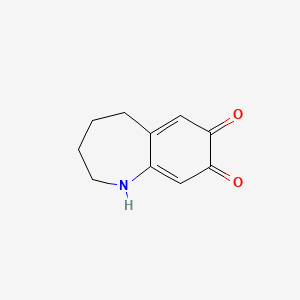
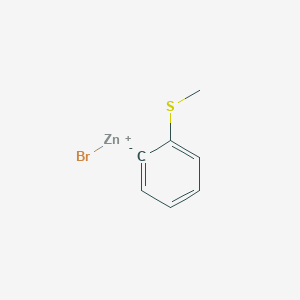
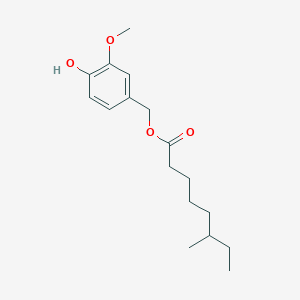
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
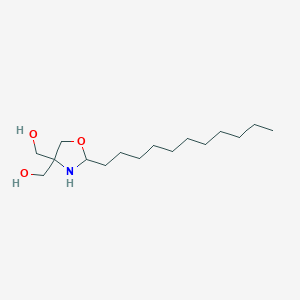
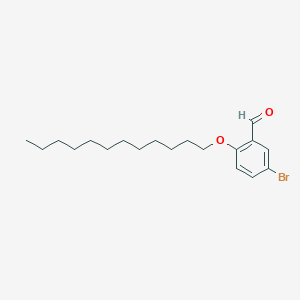
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)

![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
